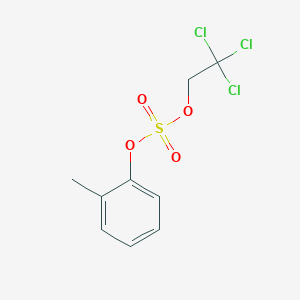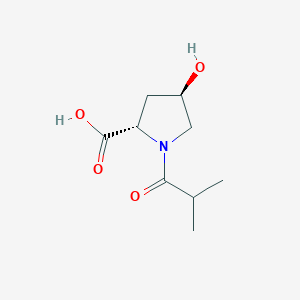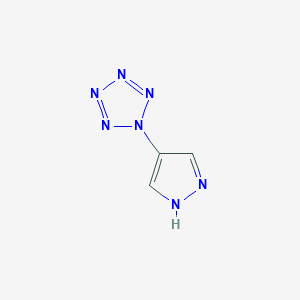![molecular formula C20H20O2 B12540022 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a seven-membered oxabicyclo ring fused with a ketone group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicyclo structure . This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone involves its interaction with specific molecular targets. The oxabicyclo ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a useful compound in both research and therapeutic contexts .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in the position and nature of substituents.
1-(3,3-Diphenyl-7-oxabicyclo[4.1.0]heptan-6-yl)ethanone: Another related compound with variations in the substitution pattern.
Uniqueness
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
Propiedades
Fórmula molecular |
C20H20O2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-(4,4-diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone |
InChI |
InChI=1S/C20H20O2/c1-15(21)20-13-12-19(14-18(20)22-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3 |
Clave InChI |
KANHWMKWCUYZAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C12CCC(CC1O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
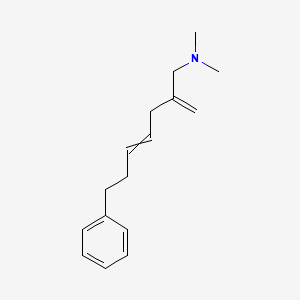
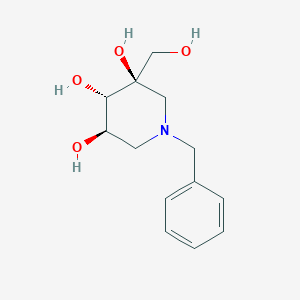
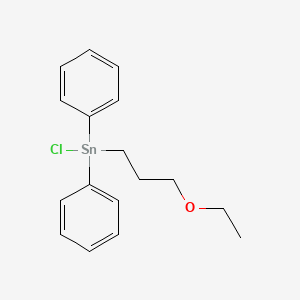

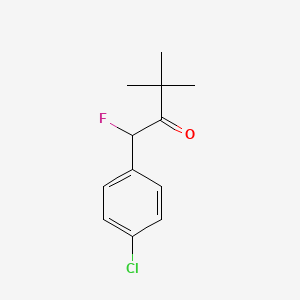
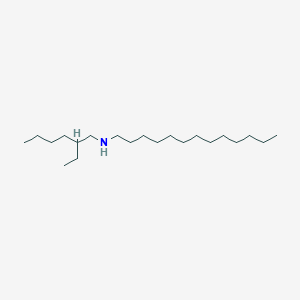

![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)

